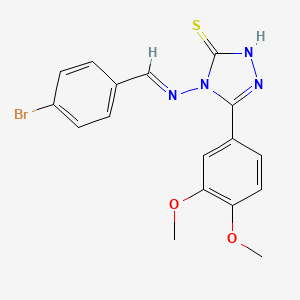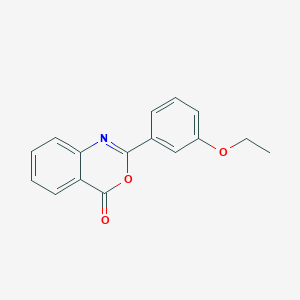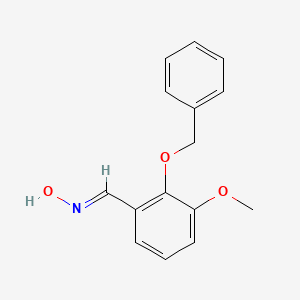![molecular formula C17H20N4O2 B5540707 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15862589 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Effects and Mechanisms
The chemical compound 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine, due to its complex structure and interactions, has been studied across various contexts in scientific research, particularly focusing on its pharmacological effects and mechanisms within different biological systems. Although direct studies on this exact compound are limited, related research on compounds with similar structures provides insight into potential pharmacological applications and mechanisms.
Potential Therapeutic Applications
Research into compounds with similar structural components has shown promise in the treatment of various diseases. For example, studies on related piperazine and pyrimidine derivatives have explored their roles in treating conditions like hypertension, infectious diseases, and cancer. Piperazine compounds, for instance, have been investigated for their vasodilatory properties in the treatment of hypertension, demonstrating how structural components akin to this compound could be relevant in cardiovascular diseases (Gilmore, Weil, & Chidsey, 1970)[https://consensus.app/papers/treatment-hypertension-vasodilator-combination-gilmore/67d3a91d24d55bb7a82171b4d9729a0c/?utm_source=chatgpt].
Impact on Drug Metabolism and Disposition
Furthermore, the metabolism and disposition of pharmaceuticals are crucial areas of research, where derivatives of piperazine and pyrimidine have been extensively studied. These studies help in understanding how such compounds are processed by the body, which is essential for developing effective and safe medications. For example, the metabolism of HIV-1 protease inhibitors (Balani et al., 1995)[https://consensus.app/papers/metabolites-l735524-potent-hiv1-protease-inhibitor-urine-balani/9de160acf565587fbca5c4ff03b44c1c/?utm_source=chatgpt] and the characterization of radioligands for receptor studies in the brain (Osman et al., 1996)[https://consensus.app/papers/characterization-metabolites-5ht1a-receptor-osman/095c01a597e15b68b1a21a9dcdb35951/?utm_source=chatgpt] illustrate the broad range of pharmacokinetic and pharmacodynamic research relevant to compounds like this compound.
Research on Receptor Binding and Imaging
Compounds containing elements of the structure found in this compound have been utilized in receptor binding studies and imaging techniques. For instance, research on benzamides and their ability to visualize breast tumors through sigma receptor binding highlights the potential diagnostic applications of similar compounds (Caveliers et al., 2002)[https://consensus.app/papers/sigma-receptor-scintigraphy-caveliers/65c5343c5f285203bf0fd677e142690c/?utm_source=chatgpt].
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-20-10-12-21(13-11-20)16(22)14-4-6-15(7-5-14)23-17-18-8-3-9-19-17/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVCWZHSBDLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5540655.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)
![3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5540685.png)
![N-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5540705.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)
